molecular formula C17H22ClN5O2 B2904977 (2R,6S)-4-(7-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine CAS No. 938443-23-3

(2R,6S)-4-(7-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine

Cat. No.: B2904977
CAS No.: 938443-23-3
M. Wt: 363.85
InChI Key: AJPNZOOJUKYPGV-TXEJJXNPSA-N
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Description

(2R,6S)-4-(7-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine is a synthetic organic compound that belongs to the class of morpholine derivatives. This compound is characterized by its complex molecular structure, which includes a pyrido[2,3-d]pyrimidine core, a morpholine ring, and a chloro substituent. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6S)-4-(7-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine typically involves multi-step organic reactions. The process may start with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the morpholine ring and the chloro substituent. Common reagents used in these reactions include chlorinating agents, morpholine, and various catalysts to facilitate the formation of the desired product. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize costs while ensuring the quality and consistency of the final product. Advanced techniques such as automated synthesis and process optimization are often employed to streamline production.

Chemical Reactions Analysis

Types of Reactions

(2R,6S)-4-(7-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chloro substituent can be replaced with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted morpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2R,6S)-4-(7-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology

In biological research, this compound is studied for its potential interactions with biological targets. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in the treatment of various diseases, depending on its biological activity and mechanism of action.

Industry

In industry, this compound may be used in the development of new materials or as a component in specialized chemical formulations. Its unique properties make it suitable for a range of industrial applications.

Mechanism of Action

The mechanism of action of (2R,6S)-4-(7-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular or physiological functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2R,6S)-4-(7-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine include other morpholine derivatives and pyrido[2,3-d]pyrimidine compounds. Examples include:

  • (2R,6S)-4-(4-Morpholinopyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine
  • (2R,6S)-4-(7-Chloro-4-piperidinopyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, including the chloro substituent and the morpholine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(2S,6R)-4-(7-chloro-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN5O2/c1-11-9-23(10-12(2)25-11)17-20-15-13(3-4-14(18)19-15)16(21-17)22-5-7-24-8-6-22/h3-4,11-12H,5-10H2,1-2H3/t11-,12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPNZOOJUKYPGV-TXEJJXNPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC3=C(C=CC(=N3)Cl)C(=N2)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C2=NC3=C(C=CC(=N3)Cl)C(=N2)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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